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molecular formula C10H18O B8664045 4-Methylcyclohexyl ethyl ketone

4-Methylcyclohexyl ethyl ketone

Cat. No. B8664045
M. Wt: 154.25 g/mol
InChI Key: UAYNQGANCONQDQ-UHFFFAOYSA-N
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Patent
US06414031B1

Procedure details

A solution of 44 g (0.3 mol) of the alcohol of Example 1 in 200 ml of methyl tert-butyl ether (MTBE) was treated at not more than 20° C. with a solution of 42.9 g of Na2Cr2O7*2H2O in 210 ml of water and 35 ml of concentrated H2SO4. After the mixture had been stirred for approximately 16 hours at 20-25° C., the phases were separated and the aqueous phase was extracted with MTBE. After washing with water and drying, the combined organic phases [lacuna] distilled. The distillation gave 34.3 g of 4-methylcyclohexyl ethyl ketone as a colorless oil of b.p.50 of 114-116° C. According to 13C NMR analysis, the ratio between the cis and trans isomers in the mixture amounted to approximately 30:70.
Quantity
44 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2Cr2O7
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH:5]([CH:8]([OH:11])[CH2:9][CH3:10])[CH2:4][CH2:3]1>C(OC)(C)(C)C.O.OS(O)(=O)=O>[CH2:9]([C:8]([CH:5]1[CH2:4][CH2:3][CH:2]([CH3:1])[CH2:7][CH2:6]1)=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
CC1CCC(CC1)C(CC)O
Name
Na2Cr2O7
Quantity
42.9 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
210 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After the mixture had been stirred for approximately 16 hours at 20-25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with MTBE
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
drying
DISTILLATION
Type
DISTILLATION
Details
the combined organic phases [lacuna] distilled
DISTILLATION
Type
DISTILLATION
Details
The distillation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C(=O)C1CCC(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.3 g
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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